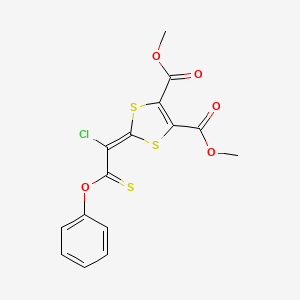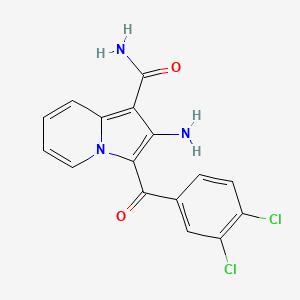![molecular formula C14H11FN4O B15002760 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B15002760.png)
1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole typically involves a multi-step process. One common method includes the reaction of 2-(2-fluorophenoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions ensures consistency and scalability in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its anticonvulsant properties, showing significant activity in preclinical models.
Mécanisme D'action
The mechanism of action of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system, particularly in modulating neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds share a similar core structure but differ in the heterocyclic ring, which can influence their chemical properties and biological activities.
1-(4-(2-Fluorophenoxy)phenyl)ethanone: This compound has a similar aromatic structure but lacks the tetrazole ring, resulting in different reactivity and applications.
Uniqueness
1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various fields, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C14H11FN4O |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
1-[2-(2-fluorophenoxy)phenyl]-5-methyltetrazole |
InChI |
InChI=1S/C14H11FN4O/c1-10-16-17-18-19(10)12-7-3-5-9-14(12)20-13-8-4-2-6-11(13)15/h2-9H,1H3 |
Clé InChI |
ADJMRORSMFHBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C2=CC=CC=C2OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002688.png)
![methyl 4-(3-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoate](/img/structure/B15002689.png)

![3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002700.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15002722.png)
![2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B15002732.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B15002738.png)
![3-(2-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002744.png)
![N-(2-{2-[(3,4-dimethylphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B15002751.png)
![5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B15002754.png)
![2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B15002769.png)

![7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002783.png)
